

LC-MS/MS method for TK-OH quantification in plasma

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Compound of Interest		
Compound Name:	TK-OH	
Cat. No.:	B15552900	Get Quote

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a robust, sensitive, and selective approach for the quantification of 4-hydroxytamoxifen (4-OH-TAM), a principal active metabolite of Tamoxifen, in plasma. This application note details a validated method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in drug development.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.[1] The clinical efficacy of Tamoxifen is largely dependent on its conversion to active metabolites, primarily 4-hydroxytamoxifen (4-OH-TAM) and endoxifen.[2] These metabolites exhibit significantly higher binding affinity for the estrogen receptor and greater potency in suppressing estrogen-dependent cell proliferation compared to the parent drug. Therefore, accurate quantification of 4-OH-TAM in plasma is crucial for assessing patient metabolic activity, optimizing dosage, and monitoring therapeutic outcomes. This document provides a detailed protocol for the analysis of 4-OH-TAM in plasma using a sensitive and specific UPLC-MS/MS method.

Principle

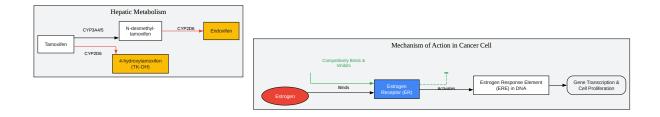
The method involves the extraction of 4-hydroxytamoxifen and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation technique is employed for sample preparation, ensuring efficient removal of plasma proteins with high analyte recovery.[3][4] Chromatographic



separation is achieved on a C18 reverse-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting the specific mass transitions of 4-OH-TAM and the internal standard.

Tamoxifen Metabolism and Signaling Pathway

Tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to form several metabolites. The pathway leading to the formation of the highly active metabolite, 4-hydroxytamoxifen, is critical for its therapeutic effect. This metabolite then competes with estrogen for binding to the estrogen receptor (ER), modulating gene expression and inhibiting the growth of estrogen-dependent cancer cells.



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Caption: Tamoxifen metabolism and mechanism of action.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of 4-OH-TAM.

Apparatus and Materials



- Apparatus:
 - UPLC System (e.g., Waters ACQUITY UPLC)
 - Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)[5]
 - Analytical Balance
 - Centrifuge
 - Vortex Mixer
 - Pipettes
- Chemicals and Reagents:
 - 4-hydroxytamoxifen reference standard
 - o Deuterated 4-hydroxytamoxifen (4-OH-TAM-d5) or other suitable internal standard
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Formic Acid (LC-MS grade)
 - Ammonium Formate
 - Ultrapure Water
 - o Drug-free human plasma

Preparation of Standard and QC Samples

- Stock Solutions: Prepare primary stock solutions of 4-OH-TAM (1 mg/mL) and the internal standard in methanol.
- Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration curve standards.

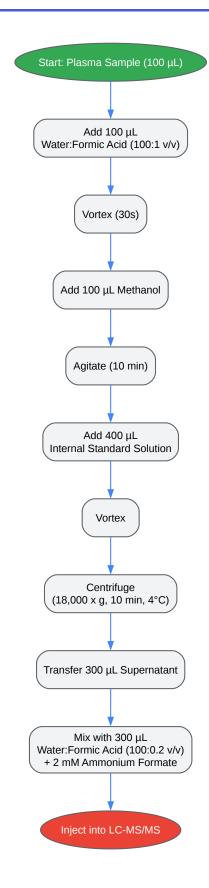


- Calibration Standards: Spike drug-free plasma with the working solutions to create calibration standards at concentrations ranging from 0.1 ng/mL to 50 ng/mL.[3]
- Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).[4] For example: 0.25, 4, and 40 ng/mL.
 [3]

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.[3][4]





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Caption: Workflow for plasma sample preparation.



LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Condition
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm[6]
Mobile Phase A	0.2 mM Ammonium Formate with 0.1% Formic Acid in Water[6]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[6]
Flow Rate	0.300 mL/min[6]
Gradient	Isocratic or gradient elution (specifics may vary)
Injection Volume	5 μL
Column Temperature	40°C[4]

| Run Time | ~5-10 minutes[3][6] |

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[6]
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	1.0 kV[3]
Source Temperature	150°C[3]
Desolvation Temp.	600°C[3]

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analytes



Compound	Precursor Ion (m/z)	Product Ion (m/z)
4-hydroxytamoxifen	388	72[3][6]
Tamoxifen	372	72[6]
N-desmethyl-tamoxifen	358	58[6]
Endoxifen	374	58[6]

| 4-OH-TAM-d5 (IS) | 393 | 134[3] |

Method Validation and Performance

The analytical method is validated according to FDA and EMA guidelines for bioanalytical method validation.[6][7] Key performance characteristics are summarized below.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LLOQ (ng/mL)	Reference
4-OH-TAM	0.1 - 50	> 0.99	0.1	[3]
4-OH-TAM	0.78 - 200	≥ 0.996	0.78	[1]
4-OH-TAM	0.194 - (upper limit not specified)	Not specified	0.194	[6]

| 4-OH-TAM | 2 - 200 | > 0.99 | 2 |[4] |

Table 5: Precision and Accuracy



Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
4-OH-TAM	Low, Mid, High	1.89 - 8.54	3.97 - 10.26	87.6 - 109.1	[1]

| 4-OH-TAM | Low, Mid, High | < 12.0 | < 12.0 | 89.5 - 105.3 |[6] |

Conclusion

The described UPLC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantification of 4-hydroxytamoxifen in plasma.[3][8] With a simple protein precipitation step and a short chromatographic run time, the method is well-suited for high-throughput analysis in a clinical or research setting. The validation data demonstrates excellent linearity, precision, and accuracy, confirming its suitability for therapeutic drug monitoring and pharmacokinetic evaluations, ultimately supporting the optimized clinical use of Tamoxifen.

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